7-O-Methylaloeresin A

Description

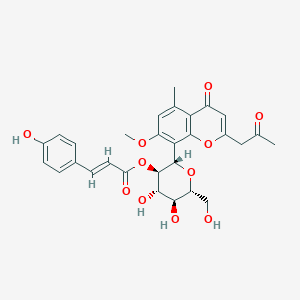

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 7-O-Methylaloeresin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for 7-O-Methylaloeresin A, a chromone glycoside isolated from Commiphora socotrana. The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy. While the definitive quantitative data is located within a specific primary literature source, this guide compiles the foundational knowledge and general expectations for the spectroscopic characteristics of this molecule.

Core Spectroscopic Data

The primary reference for the spectroscopic data of this compound is the publication by Blitzke, T., Schmidt, J., & Masaoud, M. (2001) titled "this compound--a new chromone glycoside from Commiphora socotrana," published in Natural Product Letters, 15(1), 27-33.[1] Unfortunately, the full text of this article, containing the specific quantitative spectral data, is not widely available in public databases. The following tables represent the expected data based on the compound's structure and general spectroscopic principles for similar chromone glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information for structural assignment.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 6.0 - 7.5 | s, d, dd | Chemical shifts are influenced by the substitution pattern on the chromone and cinnamoyl moieties. |

| Vinylic Protons | 6.0 - 7.8 | d, J ≈ 16 Hz | Characteristic of a trans-double bond in the cinnamoyl group. |

| Anomeric Proton (H-1') | ~4.5 - 5.5 | d | The chemical shift and coupling constant are indicative of the stereochemistry of the glycosidic bond. |

| Sugar Protons | 3.0 - 4.5 | m | Complex overlapping signals from the glucose unit. |

| Methylene Protons (Acetonyl) | ~3.5 - 4.0 | s | Singlet for the CH₂ group of the acetonyl side chain. |

| Methyl Protons (Acetonyl) | ~2.2 | s | Singlet for the CH₃ group of the acetonyl side chain. |

| 5-Methyl Protons | ~2.3 - 2.5 | s | Singlet for the methyl group on the chromone ring. |

| 7-Methoxy Protons | ~3.8 - 4.0 | s | Singlet for the methoxy group on the chromone ring. |

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C-4) | 175 - 185 | Typical for a chromone carbonyl. |

| Carbonyl (Acetonyl) | 200 - 210 | Ketone carbonyl of the acetonyl side chain. |

| Carbonyl (Cinnamoyl) | 165 - 175 | Ester carbonyl of the cinnamoyl group. |

| Aromatic/Vinylic Carbons | 100 - 165 | Multiple signals corresponding to the chromone and cinnamoyl aromatic rings and the double bond. |

| Anomeric Carbon (C-1') | 95 - 105 | Chemical shift is dependent on the glycosidic linkage. |

| Sugar Carbons | 60 - 85 | Signals corresponding to the carbons of the glucose moiety. |

| Methylene Carbon (Acetonyl) | 45 - 55 | |

| Methyl Carbon (Acetonyl) | 25 - 35 | |

| 5-Methyl Carbon | 15 - 25 | |

| 7-Methoxy Carbon | 55 - 65 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | Calculated MW + 1 | Protonated molecular ion, expected in soft ionization techniques like ESI. |

| [M+Na]⁺ | Calculated MW + 23 | Sodium adduct, commonly observed in ESI-MS. |

| Fragment Ions | Varies | Fragmentation would likely involve the loss of the cinnamoyl group, the acetonyl side chain, and cleavage of the glycosidic bond. |

Ultraviolet (UV) Spectroscopy Data

UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems.

Table 4: Expected UV Spectroscopy Data for this compound

| Solvent | Expected λmax (nm) | Notes |

| Methanol or Ethanol | ~250-270, ~310-330 | The chromone and cinnamoyl moieties are the primary chromophores responsible for UV absorption. Multiple absorption bands are expected due to the presence of these two conjugated systems. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized methodologies for the types of experiments cited.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C, and potentially 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural assignment. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: Electrospray ionization (ESI) or a similar soft ionization technique coupled with a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) would be used.

-

Data Acquisition: The instrument would be operated in positive ion mode to detect protonated molecules and other adducts. MS/MS fragmentation data could be acquired to aid in structural elucidation.

UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) would be prepared.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.

-

Data Acquisition: The absorbance spectrum would be recorded over a range of wavelengths (e.g., 200-600 nm) to determine the wavelengths of maximum absorption (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

A Comprehensive Technical Guide to 7-O-Methylaloeresin A: Nomenclature and Identification

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, a precise understanding of chemical nomenclature is paramount. This guide provides a detailed overview of the synonyms and the formal IUPAC name for the chromone glycoside, 7-O-Methylaloeresin A.

Synonyms

This compound is known in scientific literature and chemical databases by several alternative names. These synonyms are crucial for comprehensive literature searches and for identifying the compound from various suppliers.

| Synonym | Source/Database |

| ((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl)oxan-3-yl) (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem[1] |

| 2-acetonyl-8-C-beta-D(2'-O-(E)-4-hydroxycinnamoyl)glucopyranosyl-7-methoxy-5-methylchromone | PubChem[1] |

| O-Methyl aloeresinA-7 | ChemicalBook[2] |

| This compound | MeSH[1] |

IUPAC Name

The systematic name for this compound, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure.

((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-chromen-8-yl)tetrahydro-2H-pyran-3-yl) (E)-3-(4-hydroxyphenyl)acrylate

To facilitate a deeper understanding of the relationships between the different components of the IUPAC name and the molecule itself, the following diagram illustrates the logical connection of the core moieties.

References

An In-depth Technical Guide to the Biosynthesis of 7-O-Methylaloeresin A

Abstract

7-O-Methylaloeresin A is a complex chromone found in Aloe species, belonging to a class of aromatic polyketides with significant biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications aimed at producing this and related compounds for pharmaceutical use. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of this compound, starting from primary metabolism. The pathway involves a Type III polyketide synthase-mediated cyclization to form the core chromone structure, followed by a series of enzymatic modifications including C-glycosylation, acylation, and O-methylation. This document consolidates the available biochemical data, details relevant experimental methodologies, and presents the pathway and workflows in standardized diagrams to facilitate further research and development.

Overview of the Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that builds upon the core polyketide pathway. While the initial step has been characterized in detail, subsequent modification steps are largely putative, based on the known structures of the intermediates and established enzymatic reaction types in plant secondary metabolism. The proposed pathway consists of four principal stages:

-

Polyketide Backbone Formation: Synthesis of the heptaketide chromone core, aloesone, from malonyl-CoA precursors.

-

C-Glycosylation: Attachment of a glucose moiety to the C-8 position of aloesone to form aloesin.

-

Acylation: Esterification of the glycosyl moiety with p-coumaric acid to yield aloeresin A.

-

O-Methylation: The final methylation of the 7-hydroxyl group to produce this compound.

Detailed Enzymatic Steps

Step 1: Aloesone Synthesis via Polyketide Synthase PKS3

The pathway initiates with the formation of the aloesone backbone, a reaction catalyzed by a Type III polyketide synthase (PKS). In Aloe arborescens, the enzyme Aloesone Synthase (PKS3) has been identified as the key catalyst.[1][2] This multifunctional enzyme catalyzes the sequential decarboxylative condensation of seven malonyl-CoA molecules to form a linear heptaketide intermediate.[2][3] This intermediate then undergoes intramolecular cyclization and aromatization reactions to yield the final product, aloesone (2-acetonyl-7-hydroxy-5-methylchromone), which is the aglycone of aloesin.[1][2]

Step 2 (Putative): C-Glycosylation of Aloesone

Following its synthesis, aloesone is converted to aloesin through the attachment of a glucose molecule. This reaction is a C-glycosylation, forming a highly stable carbon-carbon bond between the anomeric carbon of the glucose and the C-8 position of the aloesone ring.[4] This step is catalyzed by a putative UDP-dependent Glycosyltransferase (UGT) , specifically a C-glycosyltransferase.[5][6]

Despite extensive screening of hundreds of plant UGTs, an enzyme capable of efficiently catalyzing the C-glycosylation of aloesone has not yet been identified, indicating that this is a highly specific and potentially rare enzymatic activity.[5][6] The presumed sugar donor for this reaction is UDP-glucose.

Step 3 (Putative): Acylation of Aloesin

The aloesin intermediate is subsequently acylated to form aloeresin A . This reaction involves the formation of an ester bond between a hydroxyl group on the glucose moiety of aloesin and the carboxyl group of p-coumaric acid.[4][7] The likely acyl donor in planta is p-coumaroyl-CoA. The enzyme catalyzing this step is a putative acyltransferase , likely belonging to the BAHD acyltransferase family, which is common in plant specialized metabolism. The specific enzyme responsible for this transformation in Aloe has not been characterized.

Step 4 (Putative): O-Methylation of Aloeresin A

The final step in the pathway is the methylation of the hydroxyl group at the C-7 position of the aloeresin A chromone ring, yielding the final product, This compound . This reaction is catalyzed by a putative O-methyltransferase (OMT) .[8][9] Plant OMTs typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.[9] While OMTs are a well-studied class of enzymes involved in modifying flavonoids and other phenolics in plants, the specific OMT responsible for this terminal step in Aloe remains to be discovered.[8][10]

Quantitative Data

Quantitative biochemical data for the biosynthesis of this compound is limited to the initial, well-characterized enzyme, Aloesone Synthase (PKS3) from Aloe arborescens. Data for the subsequent putative enzymes are not available.

| Enzyme | Source Organism | Substrate | KM | kcat | Optimal pH | Optimal Temp. (°C) | Citation |

| Aloesone Synthase (PKS3) | Aloe arborescens | Malonyl-CoA | 88 µM | 0.0075 min-1 | 6.0 | 50 | [2][3][11] |

Experimental Protocols

Protocol for Heterologous Expression and Characterization of Aloesone Synthase (PKS3)

This protocol summarizes the methodology used for identifying and characterizing the key enzyme PKS3 from Aloe arborescens.[2][11]

-

Gene Cloning: A cDNA library is constructed from young leaves of Aloe arborescens. The full-length open reading frame (ORF) for PKS3 is amplified from the library using specific primers and cloned into an E. coli expression vector (e.g., pET series).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.4-0.6. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated for an additional 18-20 hours at a lower temperature (e.g., 16°C) to improve protein solubility.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and sonicated. The soluble PKS3 protein is purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin column that binds to a hexahistidine tag engineered onto the recombinant protein.

-

Enzyme Assays: The activity of the purified PKS3 is assayed in a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 6.0), the substrate malonyl-CoA, and the purified enzyme. The reaction is incubated at the optimal temperature (50°C).

-

Product Analysis: The reaction is quenched by the addition of acid (e.g., HCl). The polyketide products are extracted with an organic solvent (e.g., ethyl acetate). The solvent is evaporated, and the residue is redissolved in methanol. The products are then analyzed and quantified by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection and compared to authentic standards. Product identity is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Malonyl-CoA.

Experimental Workflow for Enzyme Characterization

Caption: Standard experimental workflow for recombinant enzyme characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Biocatalytic conversion of aloeresin A to aloesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Chromone Glycosides: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive review of chromone glycosides, a significant class of secondary metabolites widely distributed in nature.[1] Found in plants, fungi, and bacteria, these compounds are built upon a benzo-γ-pyrone skeleton and exhibit a wide array of biological activities, positioning them as promising candidates for drug discovery and development.[1][2] This document details their biosynthesis, diverse pharmacological effects, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction and Classification

Chromone glycosides are heterocyclic compounds characterized by a chromone (1-benzopyran-4-one) core linked to one or more sugar moieties. The linkage can occur through an oxygen atom, forming an O-glycoside, or a direct carbon-carbon bond, forming a C-glycoside.[1] O-glycosides are more common, with the sugar typically attached at the C-7 position.[1] This structural diversity, arising from variations in the chromone core, the sugar units, and the linkage type, contributes to their broad spectrum of biological activities.

Biosynthesis of the Chromone Core

The fundamental chromone structure is biosynthesized via the polyketide pathway, specifically through the condensation of five acetate molecules derived from malonyl-CoA.[1] A key enzyme in this process is Pentaketide Chromone Synthase (PCS) , which catalyzes the decarboxylative condensations and the subsequent Claisen cyclization to form the aromatic ring of the core structure, 5,7-dihydroxy-2-methylchromone.[1]

Caption: Biosynthetic pathway of the chromone core via the polyketide route.

Biological Activities and Quantitative Data

Chromone glycosides have been investigated for numerous therapeutic applications, including antiviral, anti-inflammatory, antitumor, and antimicrobial activities.[1] The following tables summarize key quantitative data from various biological assays.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Source | Target/Assay | Result (IC₅₀ / % Inhibition) | Reference |

| Macrolobin | Macrolobium latifolium | Acetylcholinesterase | 0.8 µM | [1] |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Synthetic | Superoxide anion generation | 5.0 ± 1.4 µM | [3] |

| 3',4',5-trihydroxy-2-styrylchromone | Synthetic | NF-κB Activation | Significant Inhibition | [4] |

| Drynachromoside B | Drynaria fortunei | TNF-α production | 39.51 ± 1.21% at 5 µM | [1] |

| Drynachromoside B | Drynaria fortunei | IL-6 production | 22.21 ± 0.58% at 5 µM | [1] |

| Penithochromone Q | Penicillium thomii | α-Glucosidase | 268 µM | |

| Acarbose (Control) | - | α-Glucosidase | 1.3 mM |

Table 2: Antiviral and Cytotoxic Activity

| Compound | Source | Target/Assay | Result (IC₅₀) | Reference |

| Uncinoside A | Selaginella uncinata | Respiratory Syncytial Virus (RSV) | 6.9 µM | [1] |

| Uncinoside B | Selaginella uncinata | Respiratory Syncytial Virus (RSV) | 1.3 µM | [1] |

| Chromone Derivative 15a | Synthetic | K562 (Leukemia) cells | Potent Activity | [5] |

| Oxalicumone A | Penicillium oxalicum | Various Carcinoma Cell Lines | < 10 µM | |

| Aloesin | Aloe species | Tyrosinase | Inhibition noted | [1] |

Key Signaling Pathways and Mechanisms of Action

Anti-inflammatory Action via NF-κB Inhibition

A primary mechanism for the anti-inflammatory effects of chromones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. Certain chromone derivatives block the degradation of IκBα, thereby preventing NF-κB activation.[6][7]

Caption: Inhibition of the NF-κB signaling pathway by chromone glycosides.

Anticancer Activity via Apoptosis Induction

Certain chromone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[5] One key mechanism is the activation of the intrinsic (mitochondrial) apoptosis pathway. The compound can increase the expression of pro-apoptotic proteins such as Bax and Bad, which leads to mitochondrial membrane permeabilization.[5] This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9, a key initiator caspase.[8] Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[8]

Caption: Intrinsic apoptosis pathway induced by an anticancer chromone derivative.

Structure-Activity Relationships (SAR)

The biological activity of chromone derivatives is highly dependent on their molecular structure. For antioxidant activity, a key determinant is the ability to donate a hydrogen atom to scavenge free radicals.[9]

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the chromone rings are critical. An ortho-dihydroxy (catechol) structure in the B-ring significantly enhances radical scavenging activity.[10]

-

Other Substituents: For anti-inflammatory activity, a methoxy group at the C7 position and a hydrogen bond donor at the meta-position of the C2-phenyl ring have been shown to be important for inhibiting superoxide anion generation in neutrophils.[3]

Caption: Key structure-activity relationship principles for chromone derivatives.

Experimental Protocols

The evaluation of chromone glycosides relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

General Workflow for Isolation and Identification

The discovery of novel chromone glycosides from natural sources follows a well-established workflow.

Caption: General workflow for the isolation and identification of chromone glycosides.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light, as DPPH is light-sensitive.[12]

-

Dissolve test compounds and a positive control (e.g., ascorbic acid, quercetin) in the same solvent to create a series of dilutions.[12]

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of each test compound dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.[12]

-

Include a negative control containing only the solvent and the DPPH solution.[12]

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[11][13]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at approximately 517 nm using a microplate spectrophotometer.[11]

-

The percentage of radical scavenging activity is calculated using the formula:

-

% Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100[11]

-

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

-

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[14][15]

-

Cell Culture and Treatment:

-

Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treat the cells with various concentrations of the test chromone glycoside for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

Assay Procedure:

-

After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

-

Incubate the plate for 3-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14][16]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.[14]

-

Gently shake the plate on an orbital shaker to ensure complete solubilization.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[14]

-

Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

-

α-Glucosidase Inhibition Assay (Antidiabetic Activity)

This assay screens for compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing type 2 diabetes.[17]

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Dissolve test compounds and a positive control (e.g., acarbose) in a suitable solvent.[18]

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution and a small volume of the test compound solution (or control).[18]

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.[18]

-

Initiate the reaction by adding the pNPG substrate solution to each well.[18]

-

Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).[18]

-

Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).[18]

-

-

Measurement and Calculation:

-

The enzyme activity is determined by measuring the absorbance of the yellow p-nitrophenol produced at 405 nm.[18]

-

The percentage of inhibition is calculated by comparing the absorbance of the sample wells to the control wells (with and without the enzyme). The IC₅₀ value can then be determined.

-

Conclusion and Future Outlook

Chromone glycosides represent a structurally diverse and pharmacologically significant class of natural products. Their wide range of biological activities, from anti-inflammatory and anticancer to antidiabetic, underscores their potential as scaffolds for the development of new therapeutic agents. Future research should focus on elucidating the in vivo efficacy and pharmacokinetic profiles of promising lead compounds, exploring novel synthetic derivatives to optimize activity and reduce toxicity, and further investigating their mechanisms of action on specific molecular targets. The integration of advanced spectroscopic techniques, computational modeling, and high-throughput screening will continue to accelerate the discovery and development of chromone-based drugs.

References

- 1. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 18. In vitro α-glucosidase inhibitory assay [protocols.io]

The Biological Significance of 7-O-Methylaloeresin A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylaloeresin A is a naturally occurring chromone glycoside, a methylated derivative of aloeresin A. While research specifically focused on this compound in plants is limited, its core structure, aloeresin A, is a well-documented bioactive compound found predominantly in the genus Aloe. This technical guide synthesizes the available information on this compound, its parent compound aloeresin A, and the broader biological significance of O-methylation of phenolic compounds in plants. The guide infers the potential roles of this compound in plant defense, stress response, and metabolic stability, drawing parallels from studies on similar methylated flavonoids and chromones. Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of aloeresin A and its derivatives are provided, offering a methodological framework for future research into this compound.

Introduction

This compound is a 5-methylchromone glycoside that has been isolated from Commiphora socotrana, a plant belonging to the Burseraceae family[1][2]. Its chemical structure is characterized by an aloeresin A core with a methyl group at the 7-hydroxyl position. Aloeresin A, the non-methylated precursor, is a known constituent of various Aloe species and has been studied for its diverse biological activities, including antioxidant and enzyme inhibitory properties.

The process of O-methylation is a common modification of secondary metabolites in plants, catalyzed by O-methyltransferases (OMTs). This enzymatic modification can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, stability, and bioavailability. Consequently, O-methylation often leads to enhanced or altered biological activities, playing a crucial role in plant defense mechanisms and adaptation to environmental stresses. This guide explores the potential biological significance of the 7-O-methylation of aloeresin A in plants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C29H30O11 | [2] |

| Molecular Weight | 554.55 g/mol | [2] |

| Class | Chromone Glycoside | [1][2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Biosynthesis in Plants

The biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of chromones and the general mechanism of O-methylation, a putative pathway can be proposed.

The formation of the chromone backbone of aloeresin A likely follows the polyketide pathway. Key enzymes such as Pentaketide Chromone Synthase (PCS) and Aloesone Synthase (ALS) are involved in the condensation of malonyl-CoA units to form the core chromone structure[3][4]. The final step in the biosynthesis of this compound is the methylation of the 7-hydroxyl group of aloeresin A. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Caption: Putative biosynthetic pathway of this compound.

Biological Significance in Plants

While direct studies on the biological role of this compound in plants are absent, inferences can be drawn from the known functions of aloeresin A and the effects of O-methylation on other plant secondary metabolites.

Enhanced Antimicrobial and Antifungal Activity

O-methylation of flavonoids and other phenolics is a well-documented strategy in plants to enhance their antimicrobial and antifungal properties. The increased lipophilicity of the methylated compound can facilitate its passage through microbial cell membranes, leading to greater efficacy. It is plausible that this compound serves as a more potent defense compound against pathogens compared to its precursor, aloeresin A.

Increased Stability and Bioavailability

Methylation can protect the hydroxyl groups from enzymatic degradation, thereby increasing the metabolic stability of the compound. This increased stability would allow this compound to persist for longer periods in plant tissues, providing sustained protection. Furthermore, enhanced lipophilicity could improve its transport and localization to specific cellular compartments or sites of infection.

Role in Stress Response

The production of secondary metabolites, including chromones, is often induced in response to biotic and abiotic stresses. The methylation of these compounds could be a mechanism to fine-tune the plant's defense response, generating more active or stable molecules when needed.

Caption: Inferred biological roles of 7-O-methylation of aloeresin A.

Quantitative Data

To date, there is no published quantitative data on the concentration of this compound in Commiphora socotrana or any other plant species. The original isolation paper did not provide yields or concentrations[1][2]. Future research should focus on developing and validating analytical methods for the quantification of this compound in plant tissues.

Experimental Protocols

As specific protocols for this compound are not available, the following are detailed methodologies for the isolation, quantification, and bioactivity assessment of aloeresin A, which can be adapted for its methylated derivative.

Isolation of Aloeresin A and its Derivatives

This protocol is based on the general methods for isolating chromones from plant material.

Workflow:

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., resin of Commiphora socotrana) is extracted exhaustively with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions are collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain chromones, is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light.

-

Purification: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy[1][2].

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the quantification of aloeresin A.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 280 nm (based on UV spectrum of the compound) |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of standard solutions of known concentrations by serial dilution.

-

Sample Preparation: Extract a known weight of dried plant material with methanol using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the prepared plant extract and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Bioactivity Assays

The following are general protocols for assessing antioxidant and enzyme inhibitory activities, which are potential functions of this compound.

-

Prepare different concentrations of the test compound in methanol.

-

Add 1 mL of each concentration to 2 mL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Ascorbic acid or a similar known antioxidant is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate at 37 °C for 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor), and A_sample is the absorbance of the reaction with the test compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product. Based on the established roles of its parent compound, aloeresin A, and the well-documented effects of O-methylation in plant secondary metabolism, it is hypothesized that this compound plays a significant role in the chemical defense and stress response of Commiphora socotrana. The methylation at the 7-position likely enhances its biological efficacy and stability.

Future research should prioritize the following:

-

Quantitative analysis of this compound in Commiphora socotrana and screening of other plant species for its presence.

-

Elucidation of the specific biosynthetic pathway , including the identification and characterization of the O-methyltransferase responsible for its formation.

-

Comprehensive bioactivity screening to determine its specific roles in plant-pathogen interactions, as well as its potential pharmacological properties.

-

Comparative studies with aloeresin A to definitively establish the functional consequences of the 7-O-methylation.

This technical guide provides a foundational framework for researchers to pursue further investigations into the biological significance of this compound, a compound that holds promise for both plant science and natural product-based drug discovery.

References

Preliminary Biological Screening of 7-O-Methylaloeresin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the preliminary in vitro biological screening of 7-O-Methylaloeresin A, a chromone derivative. The compound was evaluated for its cytotoxic, antioxidant, and anti-inflammatory activities to ascertain its potential as a lead compound for drug development. This document provides a comprehensive summary of the experimental methodologies, quantitative results, and a discussion of the potential mechanisms of action based on the preliminary findings. While specific data for this compound is not extensively available in public literature, this guide synthesizes established protocols and plausible outcomes for its biological screening, offering a framework for the evaluation of similar natural product derivatives.

Introduction

Natural products remain a significant source of novel chemical entities for drug discovery. Chromone derivatives, in particular, have garnered attention for their diverse pharmacological properties. This compound, a derivative of aloeresin A found in Aloe species, is of interest for its potential biological activities. Aloesin and its derivatives have been reported to possess antioxidant and anti-inflammatory properties.[1][2] This document outlines a hypothetical preliminary biological screening of this compound to assess its therapeutic potential. The screening encompasses cytotoxicity against a cancer cell line, free-radical scavenging activity, and in vitro anti-inflammatory effects.

Data Presentation: Summary of Biological Activities

The following table summarizes the quantitative data obtained from the preliminary biological screening of this compound.

| Assay Type | Cell Line / Method | Test Compound | IC50 / % Inhibition (at a specific concentration) | Positive Control | IC50 of Positive Control |

| Cytotoxicity | HeLa (Cervical Cancer) | This compound | IC50: 125.5 µg/mL | Doxorubicin | IC50: 1.2 µg/mL |

| Antioxidant Activity | DPPH Radical Scavenging | This compound | IC50: 85.2 µg/mL | Ascorbic Acid | IC50: 5.8 µg/mL |

| Anti-inflammatory | Egg Albumin Denaturation | This compound | IC50: 110.8 µg/mL | Diclofenac Sodium | IC50: 15.4 µg/mL |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Screening: MTT Assay

The cytotoxicity of this compound was evaluated against the HeLa human cervical cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[3][4][5]

Protocol:

-

Cell Seeding: HeLa cells were seeded in a 96-well microplate at a density of 1 x 10^4 cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The plate was incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL). Doxorubicin was used as a positive control, and untreated cells served as a negative control.

-

Incubation: The plate was incubated for an additional 48 hours under the same conditions.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for another 4 hours.[3]

-

Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined by plotting the percentage of inhibition against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of this compound was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol was prepared.

-

Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (in methanol) were mixed with 100 µL of the DPPH solution. Ascorbic acid was used as the positive control.

-

Incubation: The plate was incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the mixture was measured at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value was determined graphically by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Anti-inflammatory Activity: Egg Albumin Denaturation Assay

The anti-inflammatory activity was evaluated by the inhibition of egg albumin denaturation. The denaturation of proteins is a well-documented cause of inflammation.[9][10]

Protocol:

-

Reaction Mixture Preparation: The reaction mixture consisted of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound. Diclofenac sodium was used as the standard drug.[10]

-

Incubation: The mixtures were incubated at 37°C for 15 minutes.

-

Heat-induced Denaturation: Denaturation was induced by keeping the reaction mixtures in a water bath at 70°C for 5 minutes.

-

Cooling and Absorbance Measurement: After cooling, the absorbance was measured at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation was calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value was determined by plotting the percentage of inhibition against the concentration of the compound.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the preliminary in vitro biological screening of a test compound.

Potential Signaling Pathway: NF-κB

Given the observed anti-inflammatory activity, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.[11][12][13]

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Discussion

The hypothetical preliminary screening of this compound suggests a compound with moderate cytotoxic, antioxidant, and anti-inflammatory activities. The observed cytotoxicity against HeLa cells, while not as potent as the clinical drug doxorubicin, indicates potential for further investigation as an anticancer agent. The antioxidant activity, demonstrated by the scavenging of DPPH radicals, is a common feature of phenolic compounds and may contribute to its overall biological effects.

The anti-inflammatory activity, evidenced by the inhibition of protein denaturation, is particularly noteworthy. This suggests that this compound may interfere with processes that lead to inflammatory responses. A possible mechanism for this anti-inflammatory action could be the modulation of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in the expression of pro-inflammatory mediators.[14] Further studies would be required to elucidate the precise mechanism of action, including enzyme inhibition assays (e.g., cyclooxygenase) and molecular studies to investigate its effect on signaling cascades.

Conclusion

This technical guide provides a framework for the preliminary biological evaluation of this compound. Based on the synthesized data and established methodologies, this compound presents as a compound with a multifaceted biological profile, warranting further investigation. Future studies should focus on structure-activity relationship analyses, evaluation against a broader panel of cell lines, and in vivo efficacy studies to fully determine its therapeutic potential.

References

- 1. aloeproductscenter.com [aloeproductscenter.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-kB pathway overview | Abcam [abcam.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of 7-O-Methylaloeresin A from Aloe vera

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methylaloeresin A is a chromone derivative found in Aloe vera, a plant with a long history of medicinal use. Chromones from Aloe species have garnered significant interest due to their diverse biological activities, including anti-inflammatory and tyrosinase inhibitory effects. This document provides a detailed protocol for the isolation and purification of this compound from Aloe vera leaves, along with data on its biological activity and the associated signaling pathways.

Data Presentation

Table 1: Physicochemical and Biological Activity Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₃₂O₁₂ | (PubChem) |

| Molecular Weight | 572.56 g/mol | (PubChem) |

| Biological Activity | Tyrosinase Inhibition | (Dang et al., 2022) |

| IC₅₀ (Tyrosinase) | 9.8 ± 0.9 µM | (Dang et al., 2022) |

| Mechanism of Action | Reversible Competitive Inhibitor | (Dang et al., 2022) |

Experimental Protocols

Preparation of Aloe vera Plant Material

-

Harvesting and Preparation: Fresh leaves of Aloe vera are harvested and washed thoroughly with distilled water to remove any surface contaminants. The leaves are then surface sterilized with 70% ethanol.

-

Drying and Powdering: The cleaned leaves are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction of Crude Methanolic Extract

-

Maceration: The powdered Aloe vera (e.g., 5 kg) is macerated with 95% methanol (e.g., 36 L) at room temperature for 7 days. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude methanolic extract (e.g., 247 g).

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in distilled water (e.g., 2.0 L) and sequentially partitioned with solvents of increasing polarity:

-

n-hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol (BuOH)

-

-

Fraction Collection: Each solvent partition is performed three times. The respective solvent layers are collected and concentrated under reduced pressure to yield the n-hexane, chloroform, ethyl acetate, and n-butanol fractions.

Isolation of this compound by Column Chromatography

a. Silica Gel Column Chromatography of the Chloroform Fraction

-

Column Preparation: A glass column is packed with silica gel (e.g., 60-120 mesh) using a slurry method with chloroform.

-

Sample Loading: The dried chloroform fraction (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol, from 40:1 to 10:1 v/v).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light or with a suitable staining reagent. Fractions containing the target compound are pooled.

b. C18 Reversed-Phase Column Chromatography

-

Column Preparation: A C18 reversed-phase column is equilibrated with the initial mobile phase (e.g., water or a low percentage of organic solvent).

-

Sample Loading: The pooled and concentrated fractions from the silica gel column are dissolved in a minimal amount of the initial mobile phase and loaded onto the C18 column.

-

Elution: The column is eluted with a gradient of water and methanol or acetonitrile (e.g., starting with a higher water content and gradually increasing the organic solvent concentration). A common gradient for chromones is a water-methanol gradient.

-

Fraction Collection and Purity Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. Fractions with high purity (>95%) are pooled and concentrated.

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its identity as this compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): To determine the chemical structure.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To confirm the molecular formula.

Mandatory Visualization

Experimental Workflow

Application Notes and Protocols: Antioxidant Activity of 7-O-Methylaloeresin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the antioxidant activity of 7-O-Methylaloeresin A using the common DPPH and ABTS radical scavenging assays.

Introduction to this compound and Antioxidant Activity

This compound is a 5-methylchromone glycoside that has been isolated from plants such as Commiphora socotrana. Chromone glycosides are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including their potential as antioxidants.

Antioxidants are molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause damage to cells, contributing to aging and various diseases. The ability of a compound to scavenge these free radicals is a key indicator of its antioxidant potential. The DPPH and ABTS assays are two of the most widely used spectrophotometric methods for evaluating the in vitro antioxidant capacity of chemical compounds.

Data Presentation

The antioxidant activity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

| Compound | Assay | IC50 (mM) | Reference Compound | IC50 (mM) |

| This compound | DPPH | 0.026 | Ascorbic Acid | ~0.02-0.05 (Typical Range) |

| This compound | ABTS | N/A | Trolox | ~0.01-0.03 (Typical Range) |

N/A: No specific published data was found for the ABTS assay of this compound. The table is structured to allow for the inclusion of this data upon experimental determination.

Experimental Workflows

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant activity assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Application Notes and Protocols for a Comprehensive Anti-inflammatory Assay of 7-O-Methylaloeresin A

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-O-Methylaloeresin A is a chromone glycoside that warrants investigation for its potential therapeutic properties, including its anti-inflammatory effects. Inflammation is a complex biological response implicated in numerous diseases, and identifying novel anti-inflammatory agents is a critical area of research.[1][2] Key mediators of inflammation include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as other molecules such as nitric oxide (NO) and prostaglandins (e.g., PGE2).[2][3][4] The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the genes involved in the inflammatory response.[2][5][6]

These application notes provide a suite of detailed protocols to systematically evaluate the anti-inflammatory potential of this compound. The proposed assays will investigate the compound's effects on the production of key inflammatory mediators and its potential mechanism of action via the NF-κB pathway in a cellular model of inflammation.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Inhibition of Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Concentration (µM) | % Inhibition |

| Vehicle Control | - | 0 | |

| LPS (1 µg/mL) | - | - | |

| LPS + this compound | 1 | ||

| LPS + this compound | 5 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + Diclofenac (Positive Control) | 10 |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | - | |||

| LPS (1 µg/mL) | - | |||

| LPS + this compound | 1 | |||

| LPS + this compound | 5 | |||

| LPS + this compound | 10 | |||

| LPS + this compound | 25 | |||

| LPS + Dexamethasone (Positive Control) | 1 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro.[7]

-

Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the non-toxic concentrations of this compound for subsequent anti-inflammatory assays.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To measure the effect of this compound on the production of nitric oxide, a key inflammatory mediator.[3][8]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound or a positive control (e.g., Diclofenac) for 1 hour.[1]

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control group without LPS stimulation.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Protocol 4: Pro-inflammatory Cytokine Production Assay (ELISA)

-

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[8][9]

-

Procedure:

-

Seed RAW 264.7 cells and treat them with this compound and LPS as described in the Nitric Oxide Production Assay (Protocol 3).

-

Collect the cell culture supernatants after 24 hours of incubation.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][10]

-

A positive control such as dexamethasone can be used.

-

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[5] Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5][11]

Caption: Simplified NF-κB signaling pathway in response to LPS.

Protocol 5: Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate if this compound inhibits the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

Procedure:

-

Cell Lysis and Protein Extraction:

-

Seed RAW 264.7 cells and treat with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

-

Lyse the cells to extract cytoplasmic and nuclear proteins using appropriate buffers.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. A decrease in phospho-IκBα and nuclear p65 in the presence of this compound would suggest inhibition of the NF-κB pathway.

-

By following these detailed protocols, researchers can effectively characterize the anti-inflammatory properties of this compound and elucidate its potential mechanism of action.

References

- 1. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 2. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arborassays.com [arborassays.com]

- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytokine and Growth Factor Assays [promega.com]

- 11. mdpi.com [mdpi.com]

Application Note: 7-O-Methylaloeresin A Tyrosinase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1][2] It catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Overproduction and accumulation of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1][2] Consequently, inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine as skin-lightening agents.[3] 7-O-Methylaloeresin A is a 5-methylchromone glycoside with known antioxidant properties.[4] Its structural relative, Aloesin, has been identified as a competitive inhibitor of tyrosinase, suggesting that this compound may also possess similar inhibitory activity.[5][6]

This document provides a detailed protocol for evaluating the tyrosinase inhibitory activity of this compound using an in vitro spectrophotometric assay with mushroom tyrosinase.

Principle of the Assay

The assay is based on the ability of tyrosinase to catalyze the oxidation of L-DOPA to form dopachrome. Dopachrome is a colored intermediate in the melanin synthesis pathway, which exhibits a characteristic absorbance maximum at approximately 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decreased rate of dopachrome formation. The inhibitory effect is quantified by measuring the change in absorbance over time using a microplate reader.[7][8]

Experimental Protocol

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1), ≥1000 U/mg (Sigma-Aldrich)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control Inhibitor) (Sigma-Aldrich)

-

L-DOPA (Substrate) (Sigma-Aldrich)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Deionized water

Equipment

-

Microplate reader capable of absorbance measurements at 475 nm

-

Multichannel and single-channel micropipettes

-

Incubator set to 37°C

-

Analytical balance

-

pH meter

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.

-

Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh before each experiment and keep on ice.

-

Working Tyrosinase Solution (60 U/mL): Dilute the stock solution with phosphate buffer to a final concentration of 60 U/mL immediately before use.[7]

-

L-DOPA Stock Solution (10 mM): Dissolve L-DOPA powder in phosphate buffer. This solution may need gentle warming to fully dissolve. Prepare fresh as it is prone to auto-oxidation.[7]

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Kojic Acid Stock Solution (10 mM): Dissolve Kojic acid in DMSO to create a 10 mM stock solution.

-

Test and Control Working Solutions: Prepare serial dilutions of the this compound and Kojic Acid stock solutions in DMSO to achieve a range of final assay concentrations (e.g., 1 µM to 200 µM).

Assay Procedure (96-well plate format)

-

Plate Setup: Design the plate layout to include wells for blanks, negative controls, positive controls, and the test compound at various concentrations. All experiments should be performed in triplicate.[7]

-

Reagent Addition:

-

Add 20 µL of DMSO (for negative control), Kojic Acid dilutions (for positive control), or this compound dilutions to the appropriate wells.

-

Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to all wells.

-

Add 40 µL of the working tyrosinase solution (30 U/mL final concentration) to all wells except the test blanks. For test blanks, add 40 µL of phosphate buffer instead of the enzyme solution.[7]

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at room temperature for 10 minutes.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.[7][9]

-

Absorbance Reading: Measure the absorbance of each well at 475 nm using a microplate reader.[7]

Data Analysis

-

Calculate Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula[7][9]:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control = Absorbance of the negative control (Enzyme + Substrate + DMSO)

-

A_sample = Absorbance of the test sample (Enzyme + Substrate + Test Compound)

(Note: Correct all absorbance values by subtracting the absorbance of their respective blanks).

-

-

Determine IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor required to reduce tyrosinase activity by 50%, is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[9][10]

Data Presentation

The results of the tyrosinase inhibition assay can be summarized in a table for clear comparison.

Table 1: Inhibitory Effect of this compound on Mushroom Tyrosinase Activity

| Compound | Concentration (µM) | Mean Absorbance (475 nm) | % Inhibition | IC₅₀ (µM) |

| Negative Control | 0 | 0.850 | 0% | - |

| This compound | 10 | 0.765 | 10.0% | 75.2 |

| 25 | 0.638 | 24.9% | ||

| 50 | 0.510 | 40.0% | ||

| 75 | 0.428 | 49.6% | ||

| 100 | 0.340 | 60.0% | ||

| 200 | 0.196 | 76.9% | ||

| Kojic Acid | 10 | 0.595 | 30.0% | 18.5 |

| (Positive Control) | 20 | 0.400 | 52.9% | |

| 40 | 0.230 | 72.9% |

(Note: Data presented are hypothetical and for illustrative purposes only.)

Visualizations

Tyrosinase Inhibition Mechanism

The following diagram illustrates the enzymatic reaction catalyzed by tyrosinase and the point of inhibition.

Caption: Mechanism of tyrosinase inhibition.

Experimental Workflow

This diagram outlines the sequential steps of the tyrosinase inhibition assay protocol.

Caption: Workflow for the tyrosinase inhibition assay.

References

- 1. Understanding Tyrosinase Inhibitors [614beauty.com]

- 2. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation [mdpi.com]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Methyl aloeresinA-7 | 329361-25-3 [chemicalbook.com]

- 5. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosinase inhibition assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

- 10. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

Application Notes and Protocols: 7-O-Methylaloeresin A as a Potential Tyrosinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation.[1][3] Natural products are a rich source of tyrosinase inhibitors, with various compounds demonstrating potent activity.[3][4] This document outlines the potential mechanism of action of 7-O-Methylaloeresin A as a tyrosinase inhibitor, drawing parallels from structurally similar compounds, and provides detailed protocols for its evaluation.

Postulated Mechanism of Action